molecular formula C16H34O2S2 B13783734 Disulfoxide, dioctyl CAS No. 63450-71-5

Disulfoxide, dioctyl

Cat. No.: B13783734
CAS No.: 63450-71-5
M. Wt: 322.6 g/mol
InChI Key: UBCASRCXBQBPCA-UHFFFAOYSA-N
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Description

Dioctyl disulfoxide (C₁₆H₃₄O₂S₂) is a sulfur-containing organic compound characterized by two octyl chains bonded to a disulfoxide (S(O)S(O)) core. Its structure imparts significant lipophilicity, making it suitable for applications in non-polar environments, such as organic synthesis and coordination chemistry.

Properties

CAS No.

63450-71-5

Molecular Formula

C16H34O2S2

Molecular Weight

322.6 g/mol

IUPAC Name

1-octylsulfinylsulfinyloctane

InChI

InChI=1S/C16H34O2S2/c1-3-5-7-9-11-13-15-19(17)20(18)16-14-12-10-8-6-4-2/h3-16H2,1-2H3

InChI Key

UBCASRCXBQBPCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)S(=O)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Disulfoxide, dioctyl can be synthesized through the oxidation of dioctyl disulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide groups without over-oxidation to sulfone.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced oxidation techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Oxidation Reactions

Dioctyl disulfide undergoes controlled oxidation to form sulfoxides and sulfones:

Oxidizing Agent Product Conditions Key Findings
H₂O₂ / CH₃COOOHThiosulfinate (R–S(O)–S–R)Room temperature, acidic pHForms metastable sulfenic acid intermediates
O₃Sulfonic acid derivativesGas-phase reactionsProduces SO₃⁻ and fragmented hydrocarbons under ozonolysis
- OH radicalsSulfenic acid (R–SOH)Aqueous/gas phase, UV lightRate constant k = 10⁴–10⁵ M⁻¹s⁻¹ for S–S cleavage

Mechanistic Insight :

  • Hydroxyl radicals attack the sulfur atom via nucleophilic substitution, forming sulfenic acid and thiyl radicals .

  • Oxidation with peracetic acid proceeds through a polar transition state, retaining stereochemistry at sulfur .

Halogenation Reactions

Reactivity with halogens follows electrophilic substitution pathways:

Reagent Product Conditions Observations
Cl₂ (excess)Sulfenyl chloridesDark, 25°CForms R–SCl and disulfur dichloride (S₂Cl₂) as byproducts
I₂Disulfide exchangeProtic solventsReversible reaction favoring thiolate intermediates

Notable Feature :

  • Chlorination is highly exothermic (ΔH ≈ −120 kJ/mol), requiring controlled conditions to prevent runaway reactions .

Acid/Base-Mediated Reactions

The S–S bond cleaves under both acidic and basic conditions:

Conditions Products Mechanism
H₂SO₄ (conc.)Octanethiol + sulfur oxidesAcid-catalyzed disproportionation
NaOH (aq.)Octanethiolate + sulfite (SO₃²⁻)Nucleophilic attack at sulfur

Kinetic Data :

  • Base hydrolysis proceeds with k = 1.2 × 10⁻³ M⁻¹s⁻¹ at pH 12 .

Transition Metal-Catalyzed Reactions

Rhodium complexes enable unique transformations:

Catalyst System Reaction Type Outcome
RhH(PPh₃)₄ / CF₃SO₃HDisulfide metathesisExchange of R groups between disulfides
RhCl(PPh₃)₃ / dppf ligandAlkyne thiolationForms S-alkylated alkynes (80% yield)

Key Application :

  • Used in hydrodesulfurization catalysts to regenerate active sulfide sites in petroleum refining .

Thermal Decomposition

Pyrolysis studies reveal:

Temperature Major Products Pathway
250–300°COctanethiol + sulfurHomolytic S–S bond cleavage
>400°CAlkenes + H₂S + CS₂Radical recombination and C–S scission

Activation Energy :

  • ΔH‡ = 180–220 kJ/mol for S–S bond rupture .

Comparative Reactivity Table

Reaction Type Rate Constant (M⁻¹s⁻¹) Activating Groups Reference
- OH radical attack4.5 × 10⁴Electron-donating R groups
HOCl oxidation1.7 × 10²Polar solvents
Rh-catalyzed exchangeAcidic media

Research Gaps and Limitations

  • No experimental data exists for dioctyl disulfoxide (R–S(O)–S(O)–R), suggesting either synthetic challenges or instability.

  • Predictive models (DFT, QSAR) are needed to quantify substituent effects on S–S bond reactivity .

Scientific Research Applications

Disulfoxide, dioctyl has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of disulfoxide, dioctyl involves its ability to interact with various molecular targets. The sulfoxide groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action include redox reactions and interactions with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dimethyl Sulfoxide (DMSO)

  • Structure : (CH₃)₂S(O).
  • Key Properties : Polar aprotic solvent with high miscibility in water and organic solvents.
  • Applications : Solvent in pharmaceuticals, cryoprotectant, and reaction medium in organic synthesis.
  • Stability : Hygroscopic but thermally stable up to 189°C. Unlike dioctyl disulfoxide, DMSO lacks steric bulk, limiting its utility in catalysis requiring steric hindrance .
Property Dioctyl Disulfoxide DMSO
Molecular Weight (g/mol) ~322.5 78.13
Solubility Lipophilic Water-miscible
Boiling Point Not reported (estimated >250°C) 189°C

BINASO (Binaphthyl Disulfoxide)

  • Structure : Chiral 1,1'-binaphthyl disulfoxide.
  • Key Properties : Rigid, chiral backbone enhances enantioselectivity in catalysis.
  • Applications: Asymmetric synthesis (e.g., Miyaura-Hayashi addition). BINASO’s synthesis is simpler than phosphine ligands like BINAP, yet dioctyl disulfoxide’s alkyl chains may offer superior solubility in non-polar reaction systems .

1-Adamantyl Disulfoxide

  • Structure : Bulky 1-adamantyl substituents.
  • Key Properties : High steric hindrance improves catalytic efficiency in Pd-mediated allylic C–H amination.
  • Applications : Reduces catalyst loading by 50% compared to less bulky disulfoxides. Dioctyl disulfoxide’s linear alkyl chains may provide moderate steric effects, balancing reactivity and solubility .

Cystine Disulfoxide

  • Structure : Derived from oxidation of cystine (disulfide bond in proteins).
  • Key Properties : Intermediate oxidation state (between disulfide and sulfone).
  • Stability: Decomposes in aqueous media via pH-dependent dismutation to cystine and sulfinic acid. Dioctyl disulfoxide’s hydrophobic octyl groups likely enhance stability in non-aqueous systems .

Disulfones (e.g., Dimethyl Disulfone)

  • Structure : (CH₃)₂S(O₂)S(O₂)(CH₃)₂.
  • Key Properties : Fully oxidized sulfur centers; higher thermal stability but lower reactivity compared to disulfoxides.
  • Applications: Limited utility in catalysis due to reduced electron-donating capacity .

Biological Activity

Disulfoxide, dioctyl (CAS Number: 63450-71-5) is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and applications in various fields, supported by case studies and relevant research findings.

Chemical Structure and Properties

This compound features a sulfoxide functional group that can form hydrogen bonds and coordinate with metal ions, influencing its reactivity and biological activity. The compound can undergo various chemical reactions such as:

  • Oxidation : Converts sulfoxide groups to sulfone.
  • Reduction : Reverts sulfoxide groups to sulfides.
  • Substitution : Participates in nucleophilic substitution reactions.

These properties make this compound a versatile intermediate in organic synthesis and a subject of interest in biological research .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through redox reactions and interactions with cellular components. The sulfoxide groups can influence cellular signaling pathways, potentially leading to various biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that the compound may possess antimicrobial effects against certain pathogens, making it a candidate for developing new antimicrobial agents.
  • Antioxidant Activity : It has been explored for its potential to scavenge free radicals, thus contributing to cellular protection against oxidative stress.
  • Cytotoxic Effects : Some studies have indicated cytotoxic effects on specific cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

  • Antimicrobial Activity : In a study examining various organosulfur compounds, this compound showed significant activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial cell membranes .
  • Cytotoxicity in Cancer Cells : A case study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
  • Oxidative Stress Reduction : Research demonstrated that this compound could reduce oxidative stress markers in vitro. This property was linked to its antioxidant capabilities and may have implications for neuroprotection .

Applications

This compound has diverse applications across several fields:

  • Pharmaceuticals : Investigated for drug development due to its biological activities.
  • Agriculture : Potential use as a biopesticide due to its antimicrobial properties.
  • Industrial Chemistry : Employed as a reagent in organic synthesis and in the production of advanced materials such as polymers and surfactants .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenges free radicals
CytotoxicityInhibits proliferation in cancer cell lines
NeuroprotectiveReduces oxidative stress markers

Q & A

Q. What are the established synthetic pathways for dioctyl disulfoxide, and how is its structural purity validated?

Dioctyl disulfoxide is typically synthesized via oxidation of the corresponding thioether (e.g., dioctyl sulfide) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Post-synthesis, purity and structural validation require a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : Distinguishes diastereomers (e.g., racemic vs. meso forms) via split peaks in 1^1H and 13^13C spectra .
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry, though only meso forms may crystallize effectively .
  • High-Performance Liquid Chromatography (HPLC) : Detects impurities like residual thioethers or sulfones using system suitability solutions with reference standards .

Q. What stability considerations are critical for dioctyl disulfoxide in laboratory settings?

Stability is influenced by:

  • Temperature : Storage at 2–8°C minimizes thermal degradation, particularly for stereochemically sensitive forms .
  • Light Exposure : UV/Vis spectroscopy can monitor photo-oxidation byproducts, as disulfoxides may degrade under prolonged light exposure.
  • Moisture : Anhydrous conditions are recommended, as hydrolysis can regenerate thioethers or form sulfinic acids .

Q. How are common impurities in dioctyl disulfoxide identified and quantified?

Impurities (e.g., residual thioethers, sulfones) are analyzed via:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile byproducts.
  • HPLC with UV Detection : Using reference standards (e.g., dimethyl sulfone) to quantify impurities at trace levels (<0.1%) .
  • Thin-Layer Chromatography (TLC) : For rapid qualitative screening during synthesis optimization .

Advanced Research Questions

Q. How do steric effects in dioctyl disulfoxide influence its reactivity in asymmetric catalysis?

The bulky dioctyl groups impose steric hindrance, affecting:

  • Chiral Induction : Meso forms may exhibit lower enantioselectivity compared to racemic diastereomers in catalysis .
  • Reaction Kinetics : Steric bulk slows nucleophilic attacks at sulfur centers, as shown in comparative studies with smaller disulfoxides (e.g., dimethyl disulfoxide) .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict transition-state geometries and steric energy barriers .

Q. What mechanistic pathways explain dioctyl disulfoxide’s role in redox reactions?

Key pathways include:

  • Disproportionation : Under reductive conditions, disulfoxides may form thiolsulfinates or sulfinic acids via intermediate α-disulfoxide species .
  • Electrochemical Reduction : Polarography studies reveal distinct current efficiencies for o- vs. p-substituted analogs, suggesting substituent-dependent electron transfer mechanisms .
  • Radical-Mediated Pathways : Sulfinyl radicals (RS(O)·) generated during cleavage may initiate scrambling reactions, altering product distributions .

Q. What analytical challenges arise in characterizing dioctyl disulfoxide’s diastereomers, and how are they resolved?

Challenges include:

  • Spectral Overlap : Diastereomers (e.g., racemic vs. meso) show near-identical 1^1H NMR peaks. Resolution requires low-temperature NMR or chiral shift reagents .
  • Crystallization Bias : Meso forms crystallize more readily, skewing XRD data. Stochastic mixtures require advanced separation techniques (e.g., chiral column chromatography) .
  • Dynamic Equilibrium : Diastereomers may interconvert in solution, necessitating real-time monitoring via time-resolved spectroscopy .

Q. Methodological Notes

  • Synthesis Optimization : Scale-up reactions require PI approval and literature precedent checks to mitigate risks (e.g., exothermic oxidation) .
  • Safety Protocols : Work must occur in fume hoods with SDS compliance, emphasizing DMSO analog handling guidelines (e.g., PPE, decontamination) .
  • Data Validation : Cross-reference spectroscopic data with computational models to resolve stereochemical ambiguities .

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